2,5-Dibromo-3,4-diphenylthiophene
Description
2,5-Dibromo-3,4-diphenylthiophene is a halogenated thiophene derivative characterized by bromine atoms at the 2- and 5-positions and phenyl groups at the 3- and 4-positions. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of conjugated materials for optoelectronic applications. Its synthesis typically involves Suzuki-Miyaura coupling reactions between 2,5-dibromo-3,4-dinitrothiophene and phenylboronic acids, as demonstrated in fluorophore synthesis . The bulky phenyl substituents enhance steric hindrance, improving thermal stability and influencing π-conjugation, making it suitable for applications in organic light-emitting diodes (OLEDs) and photovoltaics.
Properties
IUPAC Name |
2,5-dibromo-3,4-diphenylthiophene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Br2S/c17-15-13(11-7-3-1-4-8-11)14(16(18)19-15)12-9-5-2-6-10-12/h1-10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGNGIBIHCBGMIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SC(=C2C3=CC=CC=C3)Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Br2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
2,5-Dibromo-3,4-dinitrothiophene (CAS 52431-30-8)
- Structure : Bromine at 2,5-positions; nitro groups at 3,4-positions.
- Molecular Formula : C₄Br₂N₂O₄S
- Molecular Weight : 331.93 g/mol .
- Synthesis : Prepared via nitration and bromination of thiophene derivatives. Acts as a precursor for coupling reactions (e.g., Suzuki, Stille) due to its electron-withdrawing nitro groups, which activate the bromine atoms for nucleophilic substitution .
- Applications : Widely used in synthesizing low-bandgap polymers for OLEDs, organic photovoltaics (OPVs), and organic field-effect transistors (OFETs) .
- Key Differences :
2,5-Dibromo-3,4-dimethylthiophene (CAS 74707-05-4)
- Structure : Bromine at 2,5-positions; methyl groups at 3,4-positions.
- Molecular Formula : C₆H₆Br₂S
- Molecular Weight : 269.99 g/mol .
- Synthesis : Likely synthesized via direct bromination of 3,4-dimethylthiophene.
- Applications: Intermediate in pharmaceutical and materials chemistry. Limited optoelectronic utility due to weaker π-conjugation from methyl groups.
- Key Differences: Methyl groups enhance solubility in ethanol and dimethylformamide (DMF) but reduce thermal stability compared to phenyl derivatives . Light-sensitive and less stable under prolonged storage .
3,4-Dibromo-2,2,5,5-tetraphenyl-2,5-dihydrofuran
- Structure : Bromine at 3,4-positions; tetraphenyl substitution on a dihydrofuran core.
- Molecular Formula : C₂₈H₂₀Br₂O
- Molecular Weight : 532.26 g/mol .
- Synthesis : Prepared via cyclization reactions involving brominated precursors.
- Applications : Primarily studied for its crystallographic properties, including Br⋯Br halogen bonding and C–H⋯H interactions, relevant to crystal engineering .
- Key Differences: Non-aromatic dihydrofuran core contrasts with thiophene’s aromaticity, reducing electronic delocalization. Bulky tetraphenyl groups limit solubility but enhance crystallinity .
Comparative Analysis Table
| Compound | Substituents | Molecular Weight (g/mol) | Solubility | Key Applications | Reactivity Notes |
|---|---|---|---|---|---|
| 2,5-Dibromo-3,4-diphenylthiophene | 3,4-Ph; 2,5-Br | ~402.12 (estimated) | Moderate in organic solvents | OLEDs, OPVs, OFETs | High steric hindrance; stable |
| 2,5-Dibromo-3,4-dinitrothiophene | 3,4-NO₂; 2,5-Br | 331.93 | Low (polar solvents) | Polymer synthesis, optoelectronics | Electron-deficient; reactive |
| 2,5-Dibromo-3,4-dimethylthiophene | 3,4-Me; 2,5-Br | 269.99 | High in DMF, ethanol | Pharmaceutical intermediates | Light-sensitive; less stable |
| 3,4-Dibromo-2,2,5,5-tetraphenyl-2,5-dihydrofuran | 3,4-Br; tetraphenyl | 532.26 | Low (crystalline solid) | Crystal engineering | Non-aromatic; halogen bonding |
Research Findings and Implications
- Synthetic Flexibility : Suzuki coupling is more efficient for phenyl functionalization compared to nitro reduction routes, which suffer from poor yields .
- Stability : Bulky substituents (e.g., phenyl) improve thermal stability but reduce solubility, necessitating solvent optimization in device fabrication .
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